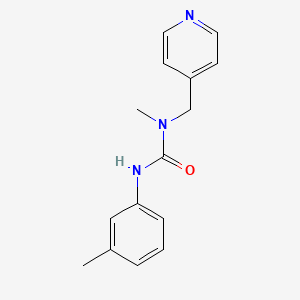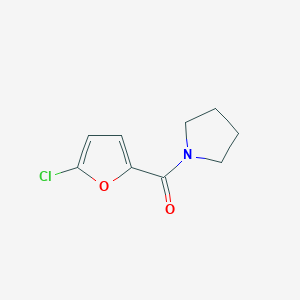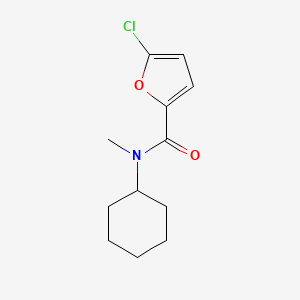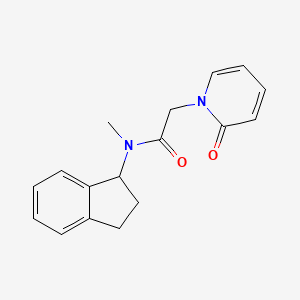
5-chloro-N-cyclohexylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclohexylfuran-2-carboxamide, also known as CCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-chloro-N-cyclohexylfuran-2-carboxamide is not yet fully understood, but it is believed to involve the modulation of ion channels, particularly potassium channels. 5-chloro-N-cyclohexylfuran-2-carboxamide has been shown to enhance the activity of certain potassium channels, leading to the hyperpolarization of neurons and the inhibition of neuronal firing. This may contribute to its anti-inflammatory and analgesic effects, as well as its potential as a modulator of ion channels.
Biochemical and Physiological Effects:
5-chloro-N-cyclohexylfuran-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to enhance the activity of certain potassium channels, leading to the hyperpolarization of neurons and the inhibition of neuronal firing. This may contribute to its potential as a modulator of ion channels.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-cyclohexylfuran-2-carboxamide is its potential as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. However, one limitation is that the mechanism of action of 5-chloro-N-cyclohexylfuran-2-carboxamide is not yet fully understood, which may hinder its development as a drug candidate.
Future Directions
There are several future directions for research on 5-chloro-N-cyclohexylfuran-2-carboxamide. One area of interest is the development of 5-chloro-N-cyclohexylfuran-2-carboxamide derivatives with improved pharmacological properties, particularly as selective inhibitors of certain enzymes, such as HDACs. Another area of interest is the further elucidation of the mechanism of action of 5-chloro-N-cyclohexylfuran-2-carboxamide, which may lead to the development of new drugs for the treatment of pain, inflammation, and neurological disorders. Additionally, the potential of 5-chloro-N-cyclohexylfuran-2-carboxamide as a modulator of ion channels warrants further investigation.
Synthesis Methods
5-chloro-N-cyclohexylfuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine and 5-chlorofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
5-chloro-N-cyclohexylfuran-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 5-chloro-N-cyclohexylfuran-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In drug discovery, 5-chloro-N-cyclohexylfuran-2-carboxamide has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. For example, 5-chloro-N-cyclohexylfuran-2-carboxamide derivatives have been developed as selective inhibitors of certain enzymes, such as histone deacetylases (HDACs), which play a key role in the regulation of gene expression and have been implicated in various diseases, including cancer.
In neuroscience, 5-chloro-N-cyclohexylfuran-2-carboxamide has been studied for its potential as a modulator of ion channels, which are critical for the transmission of electrical signals in the nervous system. 5-chloro-N-cyclohexylfuran-2-carboxamide has been shown to enhance the activity of certain potassium channels, leading to the hyperpolarization of neurons and the inhibition of neuronal firing.
properties
IUPAC Name |
5-chloro-N-cyclohexylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXZJUULFCFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)


![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)




![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)